molecular formula C8H6N2 B102711 6-Ethenylpyridine-3-carbonitrile CAS No. 16173-99-2

6-Ethenylpyridine-3-carbonitrile

Cat. No. B102711
CAS RN: 16173-99-2
M. Wt: 130.15 g/mol
InChI Key: FBWDVFPJEWHTBH-UHFFFAOYSA-N
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Description

6-Ethenylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H6N2 . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of 6-Ethenylpyridine-3-carbonitrile involves a stirring solution of 6-bromopyridine-3-carbonitrile in EtOH. Another method involves heating the mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 6-Ethenylpyridine-3-carbonitrile is characterized by a pyrrolidine ring . The transition dipole moment of the molecule changes upon proton transfer .


Physical And Chemical Properties Analysis

6-Ethenylpyridine-3-carbonitrile has a molecular weight of 130.15 g/mol . Its density is 1.07g/cm3, and it has a boiling point of 252.1ºC at 760 mmHg .

Scientific Research Applications

Photopolymerization Monitoring

6-Ethenylpyridine-3-carbonitrile: derivatives have been studied for their role as fluorescent molecular sensors in monitoring photopolymerization processes . These compounds can shift their fluorescence spectrum to shorter wavelengths upon photopolymerization, allowing for the observation of the polymerization progress. This application is significant in the development of new materials and quality control in manufacturing.

Acceleration of Photopolymerization

These derivatives also serve as co-initiators for cationic photopolymerization, particularly when initiated with diphenyliodonium photoinitiators . This dual role enhances the efficiency of photopolymerization processes, which is crucial for the production of polymers with specific properties.

Antiproliferative Activity

Some studies have explored the antiproliferative activity of cyanopyridine derivatives, which include 6-Ethenylpyridine-3-carbonitrile . These compounds have shown promise in inhibiting the growth of certain cancer cell lines, indicating potential applications in pharmaceuticals and cancer research.

Industrial Applications

In the industrial sector, 6-Ethenylpyridine-3-carbonitrile is used in the synthesis of fine chemicals and pharmaceutical intermediates . Its properties make it a valuable component in the production of various compounds.

Material Science

The compound’s role in material science is linked to its photopolymerization applications. It contributes to the development of new materials with desirable mechanical and thermal properties .

Environmental Science

While not directly related to 6-Ethenylpyridine-3-carbonitrile, its structural analogs have been used as tracers in environmental tobacco smoke studies to understand the effects of smoking on indoor air quality . This indicates a potential for similar compounds to be used in environmental monitoring and research.

Safety and Hazards

There is limited information available on the safety and hazards of 6-Ethenylpyridine-3-carbonitrile. It is recommended to handle the compound with care, avoid breathing in its dust, and use it only in a well-ventilated area .

properties

IUPAC Name

6-ethenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWDVFPJEWHTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597682
Record name 6-Ethenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethenylpyridine-3-carbonitrile

CAS RN

16173-99-2
Record name 6-Ethenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 6-bromopyridine-3-carbonitrile (2.0 g, 10.9 mmol), in EtOH (70 mL) were added bis[(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.892 mg, 0.10 mmol), potassium vinyl trifluoroborate (2.93 g, 21.9 mmol), triethylamine (3.0 mL, 21.9 mmol), and water (0.5 mL). The reaction mixture was heated to reflux. Upon completion as determined by reverse phase HPLC-MS (1-2 h) and TLC (eluent: 10% ethyl acetate in hexanes), the reaction was cooled to room temperature, and then was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The extracts were concentrated and chromatographed over a column of SiO2 (0-20% EtOAc hexanes as eluent). Evaporation of the solvent yielded 6-ethenylpyridine-3-carbonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.892 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 100 mL round bottom flask equipped with a condenser was charged with 6-Chloro-nicotinonitrile (500 mg, 3.61 mmol), Pd(PPh3)4 (42 mg, 0.036 mmol), PPh3 (28.4 mg, 0.11 mmol), toluene (20 mL) and tributyl-vinyl-stannane (1.37 g, 4.33 mmol) under argon. The mixture was heated to reflux for three hours, then cooled to RT, quenched with water (12 mL), and extracted with EtOAc (30 mL) three times. The organic layer was combined and dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (5% EtOAc/Hexane) to afford compound 384A as a light yellow oil (535 mg). HPLC retention time=1.43 min. (condition A), M+=131.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Name
Quantity
28.4 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirring solution of 6-bromopyridine-3-carbonitrile (2.0 g, 10.9 mmol), in EtOH (70 mL) were added bis[(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (0.892 mg, 0.10 mmol), potassium vinyl trifluoroborate (2.93 g, 21.9 mmol), triethylamine (3.0 mL, 21.9 mmol), and water (0.5 mL). The reaction mixture was heated to reflux. Upon completion as determined by reverse phase HPLC-MS (1-2 h) and TLC (eluent: 10% ethyl acetate in hexanes), the reaction was cooled to room temperature, and then was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The extracts were concentrated and chromatographed over a column of SiO2 (0-20% EtOAc/hexanes as eluent). Evaporation of the solvent yielded 6-ethenylpyridine-3-carbonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
bis[(diphenylphosphino)ferrocene]dichloropalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.892 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 0.163 g (1.1 mmol) 5-cyano-2-(2-hydroxyethyl)pyridine and 0.029 g (0.15 mmol) p-toluenesulfonic acid hydrate in 10 mL toluene was heated to reflux for five hours in a flask equipped with a Dean-Stark trap. The cooled mixture was neutralized with 5 mL saturated sodium bicarbonate solution and extracted with ether (3×15 mL). The extract was washed with 3 mL brine, dried over sodium sulfate, and filtered. The filtrate was concentrated to give an oil which was purified by flash chromatography on silica gel elating with 1:3 ethyl acetate:hexane to give 0.052 g (36%) 5-cyano-2-vinylpyridine, mp 29°-30° C.
Quantity
0.163 g
Type
reactant
Reaction Step One
Quantity
0.029 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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